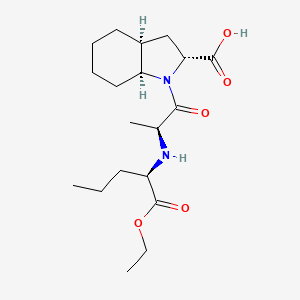
1'',2-Di-epi-perindopril, (1''R,2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’‘,2-Di-epi-perindopril, (1’'R,2R)- is a stereoisomer of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound is a derivative of perindopril, which is known for its role in cardiovascular therapy .
Métodos De Preparación
The synthesis of 1’‘,2-Di-epi-perindopril, (1’'R,2R)- involves several steps, including the formation of the indole ring and the subsequent introduction of the di-epi configuration. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1’‘,2-Di-epi-perindopril, (1’'R,2R)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Aplicaciones Científicas De Investigación
1’‘,2-Di-epi-perindopril, (1’'R,2R)- has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the stereochemistry and reactivity of ACE inhibitors.
Biology: The compound is used in biological studies to understand its interaction with ACE and its effects on blood pressure regulation.
Medicine: Research focuses on its potential therapeutic effects and comparison with other ACE inhibitors.
Industry: It is used in the pharmaceutical industry for the development and quality control of cardiovascular drugs
Mecanismo De Acción
1’‘,2-Di-epi-perindopril, (1’'R,2R)- exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparación Con Compuestos Similares
1’‘,2-Di-epi-perindopril, (1’'R,2R)- is compared with other similar compounds such as:
2,2’-Di-epi-perindopril, (2R,2’R)-: Another epimer of perindopril with different stereochemistry and lower activity.
Propiedades
Número CAS |
145513-45-7 |
|---|---|
Fórmula molecular |
C19H32N2O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(2R,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16+/m0/s1 |
Clave InChI |
IPVQLZZIHOAWMC-ARKGTOAJSA-N |
SMILES isomérico |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |
SMILES canónico |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



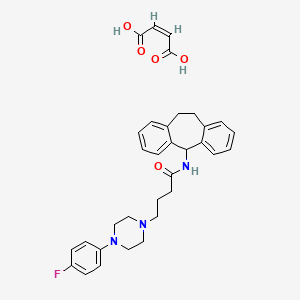
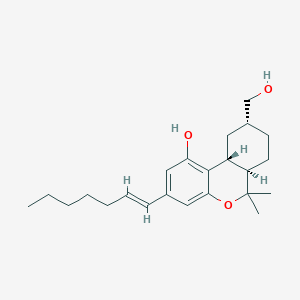
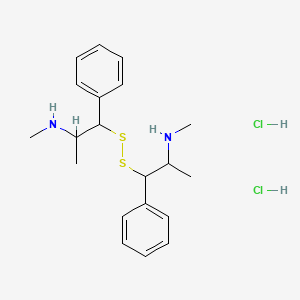
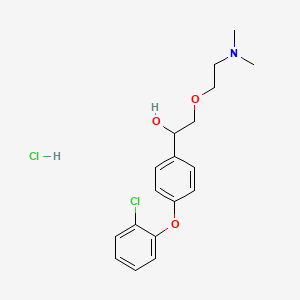

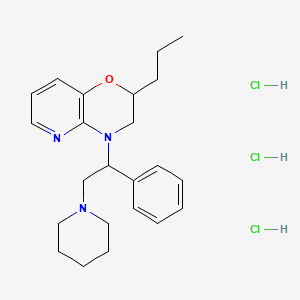




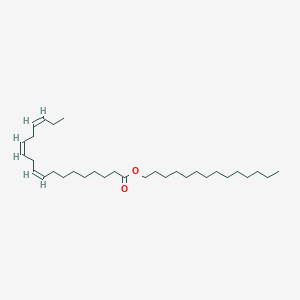

![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
